

Crystal Structure of 2-Phenyl-1,3,4-oxadiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenyl-1,3,4-oxadiazole

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Introduction

The 1,3,4-oxadiazole ring is a crucial pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3]} The **2-phenyl-1,3,4-oxadiazole** core, in particular, serves as a versatile scaffold for the development of novel therapeutic agents. Understanding the precise three-dimensional arrangement of this core structure is paramount for rational drug design and for elucidating structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the structural and synthetic aspects of **2-phenyl-1,3,4-oxadiazole** and its derivatives. While a definitive single-crystal X-ray diffraction study for the unsubstituted **2-phenyl-1,3,4-oxadiazole** is not readily available in the public domain, this guide utilizes the closely related and well-characterized 2,5-diphenyl-1,3,4-oxadiazole as a structural surrogate to provide insights into the core's conformation.

Furthermore, this document consolidates detailed experimental protocols for the synthesis and characterization of derivatives, alongside a discussion of their potential biological mechanisms of action.

Crystal Structure Analysis

As a proxy for the core **2-phenyl-1,3,4-oxadiazole**, the crystal structure of 2,5-diphenyl-1,3,4-oxadiazole offers valuable insights into the geometric parameters and packing interactions of

this class of compounds. The crystallographic data for 2,5-diphenyl-1,3,4-oxadiazole (COD ID: 7232443) reveals key structural features.^[4]

The 1,3,4-oxadiazole ring is an electron-deficient system, and its derivatives are known for their thermal stability and luminescence properties.^[5] In the solid state, the planarity of the oxadiazole ring, in conjunction with the phenyl substituents, facilitates significant π - π stacking interactions, which are crucial in determining the crystal packing.^[6] The phenyl rings are often slightly twisted out of the plane of the central oxadiazole ring.^[6]

Below is a table summarizing the crystallographic data for 2,5-diphenyl-1,3,4-oxadiazole.

Parameter	Value
Chemical Formula	C ₁₄ H ₁₀ N ₂ O
Molecular Weight	222.24 g/mol
Crystal System	Monoclinic
Space Group	I 1 a 1
a (Å)	12.7131
b (Å)	23.6491
c (Å)	22.6770
α (°)	90
β (°)	101.732
γ (°)	90
Volume (Å ³)	6676.9
Z	24

Data obtained from the Crystallography Open Database (COD ID: 7232443).^[4]

The following diagram illustrates the molecular structure of 2,5-diphenyl-1,3,4-oxadiazole.

Caption: Molecular structure of 2,5-diphenyl-1,3,4-oxadiazole.

Experimental Protocols

Synthesis of 2-Phenyl-1,3,4-oxadiazole Derivatives

A general and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.^{[2][7]}

The following protocol is a representative example for the synthesis of a **2-phenyl-1,3,4-oxadiazole** derivative.

Materials:

- Substituted benzoic acid
- Thionyl chloride
- Hydrazine hydrate
- Appropriate aromatic acid chloride
- Phosphorus oxychloride
- Ethanol
- Pyridine (optional)

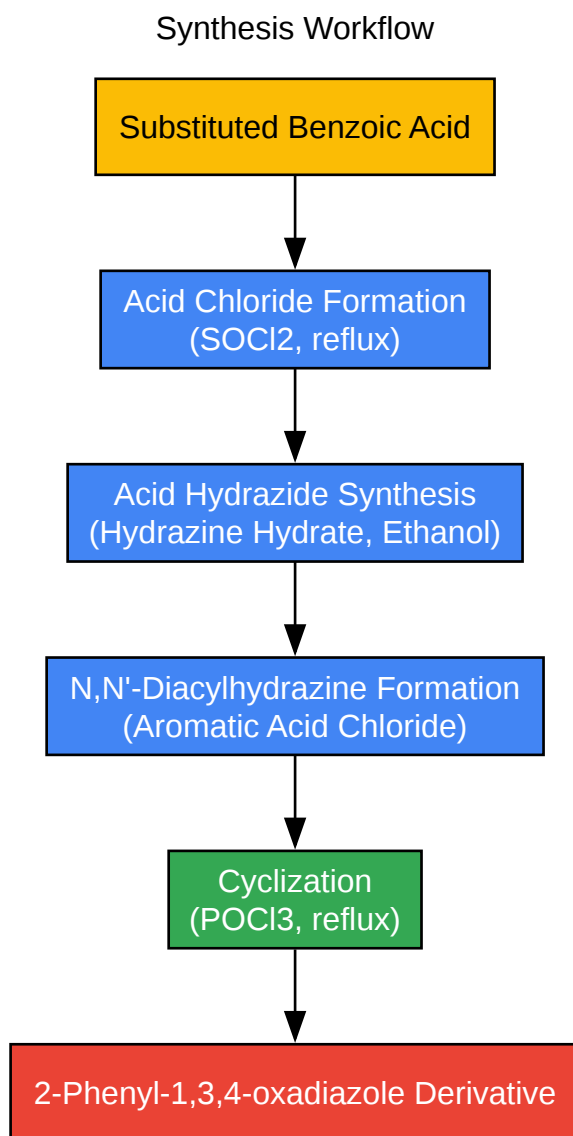
Procedure:

- **Preparation of Acid Hydrazide:** A mixture of the substituted benzoic acid and an excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is removed by distillation. The resulting acid chloride is then slowly added to a solution of hydrazine hydrate in ethanol at 0-5 °C with constant stirring. The mixture is stirred for an additional 2-3 hours at room temperature. The precipitated acid hydrazide is filtered, washed with cold water, and recrystallized from ethanol.
- **Preparation of N,N'-Diacylhydrazine:** The synthesized acid hydrazide is dissolved in a suitable solvent (e.g., pyridine, dioxane) and cooled to 0-5 °C. An equimolar amount of the desired aromatic acid chloride is added dropwise with stirring. The reaction mixture is stirred

at room temperature for 4-6 hours. The resulting N,N'-diacylhydrazine is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization.

- **Cyclization to 1,3,4-Oxadiazole:** The N,N'-diacylhydrazine is refluxed in an excess of phosphorus oxychloride for 5-7 hours. After cooling, the reaction mixture is poured onto crushed ice with stirring. The solid product that separates out is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities. The crude **2-phenyl-1,3,4-oxadiazole** derivative is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

The following diagram outlines the general synthetic workflow.



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Caption: General workflow for the synthesis of **2-phenyl-1,3,4-oxadiazole** derivatives.

Single-Crystal X-ray Diffraction

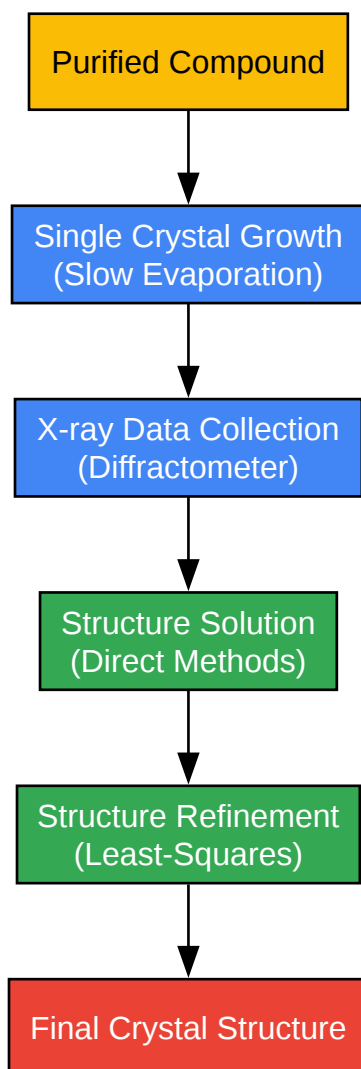
The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction.

Protocol:

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, ethyl acetate).^[8]
- **Data Collection:** A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo K α).
- **Structure Solution and Refinement:** The collected diffraction data are processed to obtain the unit cell parameters and reflection intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

The workflow for crystal structure determination is depicted below.

Crystal Structure Determination Workflow

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Caption: Workflow for single-crystal X-ray diffraction analysis.

Biological Activity and Signaling Pathways

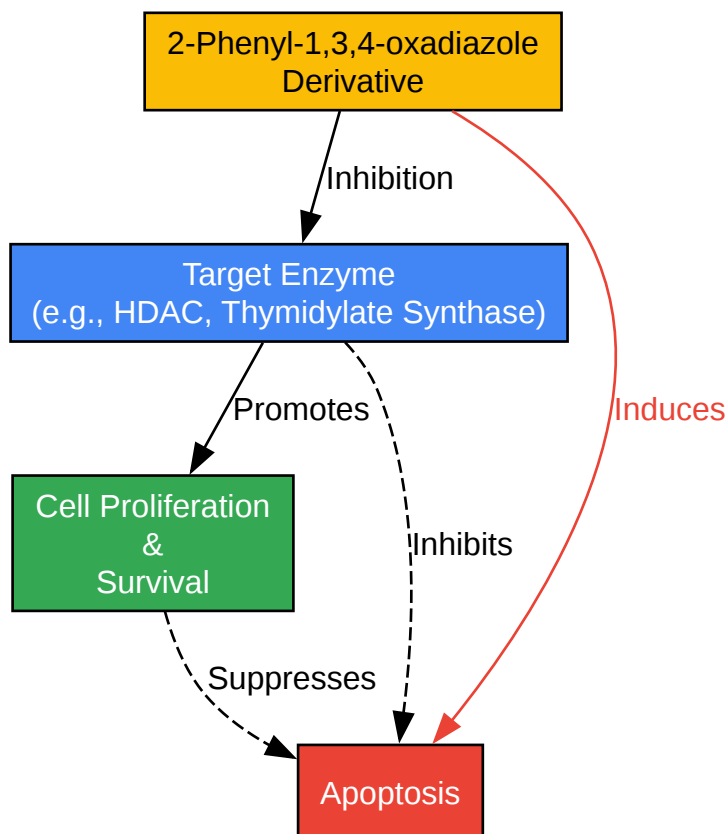
While specific signaling pathways for the unsubstituted **2-phenyl-1,3,4-oxadiazole** are not extensively documented, numerous derivatives have been reported to exhibit a wide range of biological activities, offering insights into their potential mechanisms of action.

Derivatives of **2-phenyl-1,3,4-oxadiazole** have shown promise as:

- **Anticancer Agents:** These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and thymidylate synthase.^[1] Some derivatives have demonstrated potent cytotoxicity against various cancer cell lines.^[9]
- **Antimicrobial Agents:** The 1,3,4-oxadiazole scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.^[2]^[10]
- **Enzyme Inhibitors:** The structural features of the **2-phenyl-1,3,4-oxadiazole** core allow for interactions with the active sites of various enzymes, leading to their inhibition.^[1] For instance, some derivatives have been shown to inhibit glucosidase.^[11]

A generalized signaling pathway illustrating the potential anticancer mechanism of action for a **2-phenyl-1,3,4-oxadiazole** derivative is presented below. This diagram depicts the inhibition of a key enzyme involved in cancer cell proliferation, leading to the induction of apoptosis.

Generalized Anticancer Signaling Pathway



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